molecular formula C17H18FNO3 B5786603 N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide

N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide

Cat. No.: B5786603
M. Wt: 303.33 g/mol
InChI Key: UWCCRDFGNIOXGK-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorophenylethylamine and 2,4-dimethoxybenzoic acid.

    Amide Bond Formation: The primary step involves the formation of an amide bond between 4-fluorophenylethylamine and 2,4-dimethoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and reduce production costs. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It is used in biochemical assays to study its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound may be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the dimethoxybenzamide moiety contributes to its overall stability and bioavailability. The compound may modulate the activity of its targets by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

  • N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
  • N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide

Comparison:

  • N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide: This compound has a nitro group instead of the dimethoxy groups, which may alter its reactivity and biological activity.
  • N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide: This compound has methoxy groups at different positions on the benzene ring, which can influence its chemical properties and interactions with molecular targets.

Uniqueness: N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide is unique due to the specific positioning of the methoxy groups, which can affect its electronic properties and reactivity. This unique structure may result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-21-14-7-8-15(16(11-14)22-2)17(20)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCCRDFGNIOXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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